Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- is a synthetic organic compound belonging to the benzamide class This compound is characterized by the presence of an acetamido group, an allyloxy group, and two diethyl groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 5-acetamido-2-hydroxybenzoic acid.
Allylation: The hydroxy group is then converted to an allyloxy group using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Substituted benzamides: from electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its analgesic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
5-acetamido-2-hydroxybenzoic acid: A precursor in the synthesis of Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl-.
N,N-diethyl-m-toluamide (DEET): A well-known insect repellent with a similar diethylamide structure.
Uniqueness
Benzamide, 5-acetamido-2-allyloxy-N,N-diethyl- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6525-22-0 |
---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
5-acetamido-N,N-diethyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H22N2O3/c1-5-10-21-15-9-8-13(17-12(4)19)11-14(15)16(20)18(6-2)7-3/h5,8-9,11H,1,6-7,10H2,2-4H3,(H,17,19) |
InChI Key |
POKUFECDXADOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.